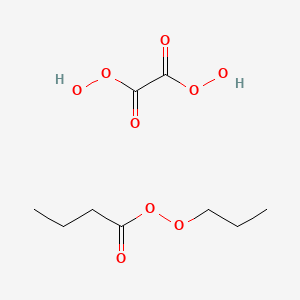

ethanediperoxoic acid;propyl butaneperoxoate

Description

Ethanediperoxoic acid and propyl butaneperoxoate are organic peroxides, which are compounds containing an oxygen-oxygen single bond. These compounds are known for their strong oxidizing properties and are used in various chemical processes, including polymerization and organic synthesis.

Properties

IUPAC Name |

ethanediperoxoic acid;propyl butaneperoxoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3.C2H2O6/c1-3-5-7(8)10-9-6-4-2;3-1(7-5)2(4)8-6/h3-6H2,1-2H3;5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAAXJDULKSICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OOCCC.C(=O)(C(=O)OO)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediperoxoic acid can be synthesized by the reaction of hydrogen peroxide with oxalic acid under acidic conditions. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out at low temperatures to prevent decomposition of the peroxide.

Propyl butaneperoxoate can be prepared by the esterification of butaneperoxoic acid with propanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature to avoid decomposition of the peroxide.

Industrial Production Methods

Industrial production of ethanediperoxoic acid and propyl butaneperoxoate involves similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors designed to handle the highly reactive and potentially hazardous nature of peroxides. Safety measures, such as temperature control and the use of stabilizers, are critical to prevent accidental decomposition and explosions.

Chemical Reactions Analysis

Types of Reactions

Ethanediperoxoic acid and propyl butaneperoxoate undergo various types of chemical reactions, including:

Oxidation: These compounds are strong oxidizing agents and can oxidize a wide range of organic and inorganic substances.

Reduction: Under certain conditions, these peroxides can be reduced to their corresponding alcohols or acids.

Substitution: They can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides. Reactions are typically carried out under acidic or basic conditions, depending on the substrate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce peroxides to alcohols or acids.

Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the replacement of the peroxide group.

Major Products Formed

Oxidation: Major products include oxidized organic compounds, such as ketones, aldehydes, and carboxylic acids.

Reduction: Major products include alcohols and acids.

Substitution: Major products depend on the substituent introduced and can include a wide range of functionalized organic compounds.

Scientific Research Applications

Ethanediperoxoic acid and propyl butaneperoxoate have several scientific research applications, including:

Chemistry: Used as oxidizing agents in organic synthesis and polymerization reactions.

Biology: Studied for their potential use in biochemical assays and as tools for studying oxidative stress in biological systems.

Medicine: Investigated for their potential use in antimicrobial and anticancer therapies due to their strong oxidizing properties.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanediperoxoic acid and propyl butaneperoxoate involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can react with various substrates, leading to oxidation or other chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.

Comparison with Similar Compounds

Similar Compounds

Hydrogen peroxide: A common oxidizing agent with similar properties but less stability.

Benzoyl peroxide: Another organic peroxide used in polymerization and as an acne treatment.

Di-tert-butyl peroxide: Used as an initiator in polymerization reactions.

Uniqueness

Ethanediperoxoic acid and propyl butaneperoxoate are unique in their specific reactivity and stability profiles. They offer a balance between strong oxidizing power and manageable stability, making them suitable for a range of applications in both research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.